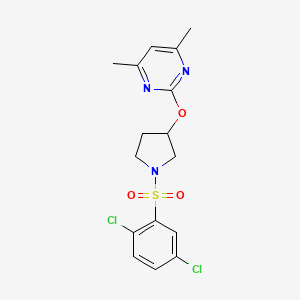![molecular formula C9H13F3N2O3 B2732039 6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid CAS No. 2504202-17-7](/img/structure/B2732039.png)
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of trifluoroacetic acid enhances its stability and solubility, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,6-diazaspiro[34]octan-7-one; trifluoroacetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis may also be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its potential as a drug scaffold, particularly in the development of analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at sigma-1 receptors, enhancing the analgesic effects of opioids and reducing tolerance. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid
- 2,6-Diazaspiro[3.4]octan-7-one derivatives
Uniqueness
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid stands out due to its specific spirocyclic structure and the presence of trifluoroacetic acid, which enhances its stability and solubility.
Properties
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c1-9-5-7(2-6(9)10)3-8-4-7;3-2(4,5)1(6)7/h8H,2-5H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGACETAJWMSIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC1=O)CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B2731964.png)
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2731966.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2731968.png)
![Methyl 2-amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2731970.png)






